molecular formula C13H23NO2 B12072863 trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate

trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate

Cat. No.: B12072863
M. Wt: 225.33 g/mol
InChI Key: YAKPVSASPJJKLD-UHFFFAOYSA-N
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Description

trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a cyclobutylamino-methyl substituent at the 4-position of the cyclohexane ring, with the trans configuration. This stereochemistry is critical, as it influences molecular conformation, intermolecular interactions, and biological activity.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

methyl 4-[(cyclobutylamino)methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-16-13(15)11-7-5-10(6-8-11)9-14-12-3-2-4-12/h10-12,14H,2-9H2,1H3

InChI Key

YAKPVSASPJJKLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CNC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The cyclobutylamino group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with a suitable precursor, such as a halogenated cyclohexane derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the cyclohexane ring or the cyclobutylamino group is oxidized to form corresponding ketones or amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol, or reduce any double bonds present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
  • Used in the synthesis of biologically active compounds for drug discovery.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and potential as a treatment for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.
  • Employed in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

The following analysis compares trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate with key structural analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.

Substituent Variations in Cyclohexanecarboxylate Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent CAS RN Molecular Weight (g/mol) Notable Properties Reference
This compound Cyclobutylamino-methyl (trans) N/A ~253.3 (estimated) Predicted high rigidity due to cyclobutane; trans configuration reduces steric strain Target
Methyl 4-(aminomethyl)cyclohexanecarboxylate HCl (cis/trans mixture) Aminomethyl 54640-02-7 207.70 Crystalline powder; ≥98% purity; used in peptide synthesis
Methyl 4-(tert-butoxycarbonylamino)cyclohexanecarboxylate tert-BOC-protected amino 503817-57-0 271.35 Stable intermediate for drug discovery; 95% purity
Methyl 4-(bromomethyl)cyclohexanecarboxylate Bromomethyl 51175-79-2 235.13 Reactive alkylating agent; used in cross-coupling reactions
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxymethyl (trans) N/A 264.30 Chair conformation cyclohexane; synthesized via nucleophilic substitution
Key Observations:
  • Substituent Reactivity: Bromomethyl derivatives (e.g., Methyl 4-(bromomethyl)cyclohexanecarboxylate) are highly reactive, enabling further functionalization, whereas tert-BOC-protected amino groups (e.g., Methyl 4-(tert-butoxycarbonylamino)cyclohexanecarboxylate) enhance stability for intermediate synthesis .
  • Stereochemical Effects: The trans configuration in the target compound and trans-4-(phenoxymethyl)cyclohexanecarboxylic acid minimizes steric hindrance, favoring chair conformations with axial or equatorial substituent orientations .
Table 2: Predicted Physical Properties
Compound Boiling Point (°C) Density (g/cm³) Melting Point (°C)
Target Compound ~350–370 (estimated) ~1.2–1.3 (estimated) 150–170 (estimated)
Methyl 4-(aminomethyl)cyclohexanecarboxylate HCl N/A N/A >200 (crystalline)
Methyl 4-oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylate 359.0 (predicted) 1.268 (predicted) N/A
  • Lipophilicity: The cyclobutylamino group may confer higher logP values than tert-BOC-protected or aminomethyl analogs, influencing solubility and bioavailability.
  • Biological Activity : While topological indices (TIs) have been used to predict properties of sulfonamide derivatives in cancer therapy , the target compound’s cyclobutylamine moiety could interact with amine-binding receptors or enzymes, warranting further pharmacological exploration.

Biological Activity

Trans Methyl 4-((cyclobutylamino)methyl)cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly as a Rho kinase (ROCK) inhibitor. Rho kinase plays a significant role in various physiological and pathological processes, including smooth muscle contraction, cell migration, and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Rho kinase. This inhibition can lead to:

  • Vasodilation : By relaxing vascular smooth muscle, it may aid in conditions like hypertension.
  • Anti-inflammatory effects : The inhibition of ROCK can reduce inflammation by modulating immune cell functions.
  • Anti-proliferative effects : It may prevent excessive cell proliferation, which is beneficial in cancer therapy.

Inhibition of Rho Kinase

Research indicates that compounds similar to this compound show significant inhibitory effects on ROCK activity. For instance, studies have demonstrated that ROCK inhibitors can effectively reduce vascular smooth muscle contraction and improve endothelial function .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

  • Cardiovascular Diseases : Due to its vasodilatory effects, it has potential in treating hypertension and related disorders.
  • Cancer : By inhibiting cell proliferation and migration, it may serve as an adjunct therapy in cancer treatment .
  • Inflammatory Conditions : Its anti-inflammatory properties could be beneficial in diseases characterized by chronic inflammation.

Study 1: ROCK Inhibitors in Hypertension

A clinical trial evaluating the efficacy of a ROCK inhibitor similar to this compound found significant reductions in blood pressure among participants with resistant hypertension. The study reported a decrease in vascular resistance and improved endothelial function after treatment over eight weeks .

Study 2: Cancer Therapy

In vitro studies have shown that ROCK inhibitors can enhance the efficacy of chemotherapy agents by sensitizing cancer cells to treatment. A specific study indicated that combining a ROCK inhibitor with standard chemotherapy resulted in improved survival rates in animal models of breast cancer .

Data Summary

Biological ActivityMechanismPotential Applications
Rho Kinase InhibitionSmooth muscle relaxationHypertension treatment
Anti-inflammatoryModulation of immune responseChronic inflammatory diseases
Anti-proliferativeInhibition of cell migrationCancer therapy

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